molecular formula C12H17NO5S B086664 L-Valine, N-[(4-methoxyphenyl)sulfonyl]- CAS No. 68030-19-3

L-Valine, N-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B086664
CAS No.: 68030-19-3
M. Wt: 287.33 g/mol
InChI Key: MMAMULOKFLYVHG-NSHDSACASA-N
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Description

L-Valine, N-[(4-methoxyphenyl)sulfonyl]- is a derivative of the amino acid L-valine, modified with a 4-methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-[(4-methoxyphenyl)sulfonyl]- typically involves the following steps:

    Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Sulfonylation: The protected L-valine is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the 4-methoxyphenylsulfonyl group to the amino acid.

    Deprotection: Finally, the protecting group is removed to yield the desired compound, L-Valine, N-[(4-methoxyphenyl)sulfonyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[(4-methoxyphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield a sulfinyl or sulfhydryl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

L-Valine, N-[(4-methoxyphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which L-Valine, N-[(4-methoxyphenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially altering their function. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Valine, N-[(4-nitrophenyl)sulfonyl]-: Similar structure but with a nitro group instead of a methoxy group.

    L-Valine, N-[(4-chlorophenyl)sulfonyl]-: Contains a chlorine atom instead of a methoxy group.

    L-Valine, N-[(4-methylphenyl)sulfonyl]-: Features a methyl group in place of the methoxy group.

Uniqueness

L-Valine, N-[(4-methoxyphenyl)sulfonyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAMULOKFLYVHG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360684
Record name L-Valine, N-[(4-methoxyphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68030-19-3
Record name L-Valine, N-[(4-methoxyphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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